![molecular formula C₁₇H₁₄N₂O₃ B1141863 Tyrphostin B42 CAS No. 134036-52-5](/img/structure/B1141863.png)
Tyrphostin B42
Overview
Description
Synthesis Analysis
The synthesis of Tyrphostin B42 and related compounds often involves the condensation of aromatic aldehydes with malononitrile derivatives to form benzylidenemalononitriles. A notable approach includes solid-phase organic synthesis, which allows for the generation of a library of tyrphostins, including variations of the AG490 template, through a directed sorting method. This method utilizes multiple reaction steps to achieve the desired compounds as discrete entities, demonstrating the versatility and adaptability of the synthesis process for tyrphostins (Shi, Xiao, & Czarnik, 1998).
Molecular Structure Analysis
The molecular structure of Tyrphostin B42 is characterized by its benzylidenemalononitrile core, which is essential for its activity as a tyrosine kinase inhibitor. The structure-activity relationship of tyrphostins, including B42, is crucial for their ability to inhibit specific tyrosine kinases. Studies have shown that modifications to the phenolic component of the tyrphostin molecule can significantly affect its stability and potency as an inhibitor, highlighting the importance of the molecular structure in determining the compound's biological effects (Wells, Seaton, & Stevens, 2000).
Chemical Reactions and Properties
Tyrphostin B42's activity as a tyrosine kinase inhibitor is central to its chemical properties. It functions by inhibiting the Janus kinase 2 (JAK2), which plays a critical role in various signaling pathways. The inhibition of JAK2 by Tyrphostin B42 leads to a decrease in the phosphorylation of specific substrates and the modulation of cellular responses to external stimuli. This mechanism of action underlines the compound's potential in treating conditions related to abnormal tyrosine kinase activity (Bright, Du, & Sriram, 1999).
Physical Properties Analysis
The physical properties of Tyrphostin B42, such as solubility, stability, and formulation potential, are critical for its application in research and potential therapeutic use. While specific details on the physical properties of Tyrphostin B42 are limited in the literature, the general understanding is that tyrphostins' stability and solubility can vary significantly, affecting their efficacy and application in biological systems.
Chemical Properties Analysis
Tyrphostin B42's chemical properties, particularly its role as a tyrosine kinase inhibitor, are fundamental to its biological activity. The compound's ability to selectively inhibit JAK2 without affecting other tyrosine kinases is a key feature, making it a valuable tool for studying signaling pathways and developing therapeutic strategies. The selectivity and potency of Tyrphostin B42 depend on its chemical structure, highlighting the importance of structural analysis in understanding and optimizing its function (Cruz, Duarte, Gonçalo, Carvalho, & Lopes, 2001).
Scientific Research Applications
Tyrphostin B42 has been found to inhibit the protein tyrosine kinase activity, impacting cell signaling pathways. This has implications in various biological processes and diseases, including cancer, inflammation, and autoimmune disorders (Dillon & Heath, 1995).
It is effective in inhibiting interleukin-12-induced tyrosine phosphorylation and activation of Janus kinase-2, which plays a role in immune system functioning. This inhibition has been linked to the prevention of experimental allergic encephalomyelitis, a model for multiple sclerosis (Bright, Du, & Sriram, 1999).
The compound demonstrates potential in addressing drug resistance in cancer treatment, particularly by antagonizing the IL-6/JAK2/STAT3 signaling pathway in pancreatic cancer cells (Zhang et al., 2018).
Tyrphostin B42 also shows protective effects against oxidative stress-induced nerve cell death, suggesting potential applications in neurodegenerative diseases (Sagara, Ishige, Tsai, & Maher, 2002).
It has demonstrated effects in inhibiting the growth of lymphoma cells by inducing apoptosis and inhibition of cdk2 activity, particularly in cells that overexpress the bcl-2 gene (Palumbo et al., 1997).
Tyrphostins, including B42, have been studied for their inhibitory effects on epidermal growth factor (EGF)-receptor tyrosine kinase activity, which has implications for cancer treatment (Lyall et al., 1989).
Safety And Hazards
properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCIOBMMDDOEMM-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040960 | |
Record name | AG 490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin B42 | |
CAS RN |
133550-30-8 | |
Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG 490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 490 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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